molecular formula C16H15ClF3N B14488099 N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline CAS No. 64554-96-7

N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline

Cat. No.: B14488099
CAS No.: 64554-96-7
M. Wt: 313.74 g/mol
InChI Key: JBGVLWRKOCAUJH-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group, a chloro substituent, an ethyl group, and a trifluoromethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.

    Nitration: The resulting compound undergoes nitration to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent like iron in hydrochloric acid.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The chloro and ethyl groups may also contribute to the compound’s overall activity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

64554-96-7

Molecular Formula

C16H15ClF3N

Molecular Weight

313.74 g/mol

IUPAC Name

N-benzyl-3-chloro-N-ethyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C16H15ClF3N/c1-2-21(11-12-6-4-3-5-7-12)13-8-9-14(15(17)10-13)16(18,19)20/h3-10H,2,11H2,1H3

InChI Key

JBGVLWRKOCAUJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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